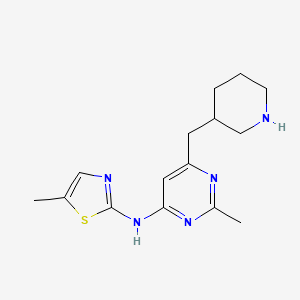

![molecular formula C16H20N4 B1399235 (1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine CAS No. 1316219-47-2](/img/structure/B1399235.png)

(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine

Descripción general

Descripción

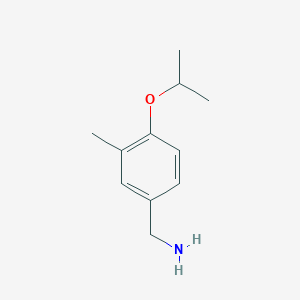

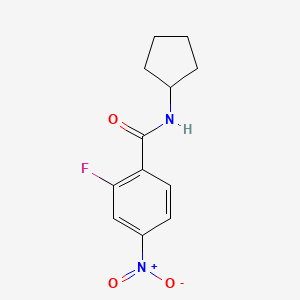

(1’,2’,3’,4’,5’,6’-Hexahydro-[2,4’]bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine , also known by its chemical formula C<sub>10</sub>H<sub>14</sub>N<sub>2</sub> , is a heterocyclic organic compound. Let’s break down its features:

- Molecular Formula : C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>

- Molecular Weight : 162.23 g/mol

- Empirical Formula : C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>

- CAS Number : 581-45-3

Molecular Structure Analysis

The compound’s molecular structure consists of a bicyclic system with a pyridine ring fused to a piperidine ring. The hexahydrobipyridine core provides rigidity, while the methyl-pyridine substituent introduces asymmetry. The arrangement of atoms and bond angles significantly influences its properties.

Chemical Reactions Analysis

Although specific reactions involving this compound are scarce, we can anticipate its participation in typical organic transformations. Potential reactions include alkylation , oxidation , and reductive amination . Researchers should explore its reactivity further.

Physical And Chemical Properties Analysis

- Melting Point : Not available in the literature.

- Solubility : Solubility in various solvents (e.g., water, organic solvents) requires experimental determination.

- Color and Odor : No specific color or odor reported.

- Stability : Stable under standard conditions; however, long-term stability and decomposition pathways need investigation.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Bifunctional Oligo-α-Aminopyridine Ligands : The compound has been used in the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands. These ligands, through complex processes involving double aminated couplings and Pd-catalization, led to the construction of corresponding metal complexes. These complexes exhibited unique coordination geometries and potential applications in chemical synthesis and material science (Hasan et al., 2003).

Balancing Hydrogen-Bond Donors and Acceptors : The compound was involved in the synthesis of a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds were characterized by single-crystal X-ray crystallography and showed unique hydrogen-bonding motifs, indicating potential applications in designing supramolecular structures and materials (Aakeröy et al., 2007).

Catalysis and Polymerization

Nickel and Palladium Complexes : The compound has been used in the synthesis of group 10 amido compounds, where it formed complexes with nickel and palladium. These complexes showed potential as catalysts in Suzuki cross-coupling and polymerization of methylsilane, indicating their significance in catalytic chemistry and industrial applications (Deeken et al., 2006).

Rhodium Complexes : Research has been conducted on Rhodium (III) mixed ligand polypyridine type complexes involving the compound. These complexes exhibited unique absorption and emission properties and were suggested to have potential applications in areas such as photochemistry and material sciences (Burke et al., 2004).

Structural and Material Science

- Copper Complexes and Reactivity with Hydrogen Peroxide : The compound has been used in the synthesis of copper complexes supported by tris[(pyridin-2-yl)methyl]amine ligands. These complexes were systematically examined to understand the effects of aromatic substituents on the coordination chemistry of the ligand system. The study provided insights into structure-reactivity relationships, which are crucial in material science and catalysis (Kunishita et al., 2008).

Safety And Hazards

- Toxicity : Assess toxicity through in vitro and in vivo studies.

- Handling Precautions : Handle with care; use appropriate personal protective equipment.

- Environmental Impact : Evaluate potential environmental hazards.

Direcciones Futuras

- Biological Studies : Investigate its biological activity, potential targets, and pharmacological applications.

- Synthetic Optimization : Develop efficient synthetic routes.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.

- Computational Modeling : Predict binding interactions and optimize drug-like properties.

Please note that the information provided here is based on available literature and may require validation through experimental studies. 🌟

Propiedades

IUPAC Name |

6-methyl-N-(6-piperidin-4-ylpyridin-3-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-12-3-2-4-16(19-12)20-14-5-6-15(18-11-14)13-7-9-17-10-8-13/h2-6,11,13,17H,7-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYBUQXELGNHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=CN=C(C=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)

![3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1399169.png)

![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)

![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)